Mangafodipir Trisodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mangafodipir Trisodium is a complex chemical compound with a wide range of applications in various fields. This compound is known for its unique structure and properties, making it valuable in scientific research and industrial applications.

Mécanisme D'action

Target of Action

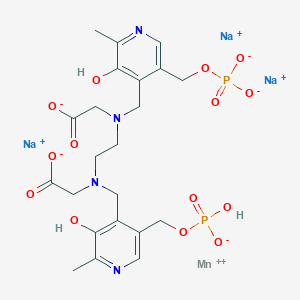

Mangafodipir trisodium is an organ-specific paramagnetic contrast agent primarily targeting the hepatobiliary system . It is used for imaging the liver and pancreas, and for detecting lesions in these organs . The compound is made up of paramagnetic manganese (II) ions combined with the chelating agent fodipir .

Mode of Action

Upon intravenous administration, this compound dissociates slowly to manganese and the organic ligand fodipir . The manganese is taken up by the hepatocytes with high affinity and selectivity . The ligand fodipir is distributed to the extracellular fluid and later eliminated via urine .

Biochemical Pathways

This compound is dephosphorylated to form Mn dipyridoxyl monophosphate (MnDPMP) and fully dephosphorylated Mn dipyridoxyl ethylenediamine diacetate (MnPLED) in a sequential manner . This is followed by simultaneous transmetallation where manganese is exchanged for plasma zinc . The corresponding zinc compounds are ZnDPDP, ZnDPMP, and ZnPLED .

Pharmacokinetics

This compound is metabolised and manganese ions are released from the mangafodipir by exchange with plasma zinc . Manganese and the ligand fodipir, which have different pharmacokinetics, are eliminated by different routes . The plasma half-life of total ligand is 20 minutes, and it is dose-independent with an apparent volume of distribution of 0.2 l/kg . The rate of dephosphorylation is similar to the rate of transmetallation, and both are dose-independent .

Result of Action

This compound enhances the contrast in magnetic resonance imaging (MRI) of the liver and pancreas . This enhanced contrast by this compound improves visualization and detection of lesions of the liver formed from metastatic disease or hepatocellular carcinomas .

Action Environment

The action of this compound is influenced by the environment within the body. The compound is delivered intravenously to enhance contrast in MRI of the liver . Normal liver tissue absorbs the manganese more than abnormal or cancerous tissue, which makes the normal tissue appear brighter in MRIs . This enhanced contrast allows lesions to be more easily identified .

Méthodes De Préparation

The synthesis of Mangafodipir Trisodium involves several steps. The process typically starts with the preparation of the pyridine derivatives, followed by the introduction of the phosphonate groups. The final step involves the coordination of manganese(2+) ions with the ligand to form the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Mangafodipir Trisodium has numerous applications in scientific research. In chemistry, it is used as a catalyst in various reactions. In biology, it serves as a probe for studying metal ion interactions in biological systems. In medicine, it is explored for its potential therapeutic effects, particularly in imaging and diagnostic applications. In industry, it is used in the production of specialized materials and as a component in various chemical processes .

Comparaison Avec Des Composés Similaires

Compared to other similar compounds, Mangafodipir Trisodium stands out due to its unique combination of properties. Similar compounds include other manganese(2+) complexes with different ligands, such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA). These compounds share some similarities in their coordination chemistry but differ in their specific applications and effectiveness .

Propriétés

Numéro CAS |

140678-14-4 |

|---|---|

Formule moléculaire |

C22H25MnN4NaO14P2-4 |

Poids moléculaire |

709.3 g/mol |

Nom IUPAC |

sodium;2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+) |

InChI |

InChI=1S/C22H32N4O14P2.Mn.Na/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;/q;+2;+1/p-7 |

Clé InChI |

OFHJWKIWWOCMSS-UHFFFAOYSA-G |

SMILES |

[H+].[H+].[H+].CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Mn+2] |

SMILES canonique |

[H+].CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Na+].[Mn+2] |

Synonymes |

Ca4Mn(DPDP)5 calmangafodipir DPDP mangafodipir mangafodipir trisodium mangafodipir trisodium, anhydrous manganese dipyridoxyl diphosphate manganese-DPDP Mn-DPDP N,N'-bis(pyridoxal-5-phosphate)ethylenediamine-N,N'-diacetic acid Teslascan |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.